(E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound "(E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one" is a structurally complex molecule featuring a 1,4-thiazepane ring fused with a furan moiety and an (E)-configured α,β-unsaturated ketone (enone) system substituted with a thiophene group. The 1,4-thiazepane ring, a seven-membered heterocycle containing nitrogen and sulfur, contributes to conformational flexibility, while the furan (oxygen-containing) and thiophene (sulfur-containing) aromatic systems introduce distinct electronic and steric properties. Structural determination of such compounds typically employs X-ray crystallography refined via programs like SHELXL , with validation tools like PLATON ensuring accuracy .
Properties
IUPAC Name |
(E)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c18-16(6-5-13-3-2-11-20-13)17-8-7-15(21-12-9-17)14-4-1-10-19-14/h1-6,10-11,15H,7-9,12H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQKOAIOQGYMTO-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a member of the thiazepane class of heterocyclic compounds, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 319.44 g/mol. The compound features a thiazepane ring fused with furan and thiophene moieties, contributing to its unique chemical properties and biological activities .
Antioxidant and Antimicrobial Properties
Research indicates that compounds containing furan and thiazepane structures exhibit significant antioxidant and antimicrobial activities. For instance, derivatives of furan-based compounds have shown promising results in inhibiting various microbial strains due to their ability to disrupt cellular processes .
Enzyme Inhibition
One notable area of biological activity is the inhibition of enzymes such as mushroom tyrosinase. Tyrosinase plays a crucial role in melanin biosynthesis and is a target for skin-whitening agents. Studies have demonstrated that this compound derivatives exhibit potent tyrosinase inhibitory activity. For example, related compounds have shown IC50 values as low as 0.0433 µM for monophenolase activity, significantly outperforming standard inhibitors like kojic acid .
The mechanisms underlying the biological activity of this compound can be attributed to its structural features:
- Enzyme Binding : Molecular docking studies suggest that the compound can bind effectively to the active sites of target enzymes, inhibiting their function through competitive or mixed inhibition modes .
- Functional Group Influence : The presence and position of functional groups on the phenyl rings significantly affect the compound's inhibitory potency against tyrosinase. For instance, modifications such as hydroxyl or methoxy groups enhance binding affinity .
Study on Tyrosinase Inhibition
In a study evaluating various derivatives of furan-based prop-2-en-1-one compounds, it was found that specific substitutions led to enhanced inhibitory effects on mushroom tyrosinase. The study concluded that structural modifications could optimize the potency of these compounds as potential therapeutic agents for hyperpigmentation disorders .
| Compound | IC50 (µM) | Type of Inhibition | Reference |
|---|---|---|---|
| Compound 8 | 0.0433 (monophenolase) | Mixed | |
| Kojic Acid | 19.97 (monophenolase) | Standard Inhibitor | |
| Compound 4 | 13.61 (varied substitutions) | Competitive |
Cytotoxicity Studies
In addition to enzyme inhibition, preliminary cytotoxicity studies on cancer cell lines (e.g., MCF7 breast cancer cells) indicate that certain derivatives may possess anticancer properties. Compounds were tested against standard drugs like doxorubicin, showing varying degrees of cytotoxicity with IC50 values around 14.86 µM for selected derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of furan and thiazepane exhibit significant antimicrobial properties. The compound has shown effectiveness against various strains of bacteria, particularly gram-positive bacteria. Its mechanism involves enzyme inhibition, which disrupts bacterial metabolic pathways, leading to cell death.
Anticancer Properties
Studies have suggested that compounds containing thiazepane rings can inhibit cancer cell proliferation. The unique structure allows for interaction with specific cellular targets, potentially leading to apoptosis in cancer cells. Preliminary data show that (E)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-(thiophen-2-yl)prop-2-en-1-one may induce cell cycle arrest in certain cancer types .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, which are attributed to its ability to modulate inflammatory pathways. In vitro studies demonstrate a reduction in pro-inflammatory cytokine production when cells are treated with this compound .
Synthesis and Production Methods
The synthesis of this compound typically involves multi-step organic reactions:
| Step | Description |
|---|---|
| Formation of the Thiazepane Ring | Cyclization reaction involving a furan derivative and a thiol under acidic conditions. |
| Attachment of the Thiophene Moiety | Friedel-Crafts acylation using thiophene derivatives and appropriate catalysts. |
Industrial production methods focus on optimizing these synthetic routes to maximize yield and purity while adhering to green chemistry principles .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential as a new therapeutic agent against resistant strains .
Case Study 2: Anticancer Activity
In a recent study featured in Cancer Letters, researchers evaluated the cytotoxic effects of this compound on breast cancer cell lines. The findings revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer drug candidate .
Chemical Reactions Analysis
α,β-Unsaturated Ketone Reactivity
The propenone moiety participates in conjugate additions and cycloadditions due to electron-deficient double bond characteristics:
Thiazepane Ring Modifications
The seven-membered thiazepane ring undergoes ring-opening and functionalization:
-
Nucleophilic Attack at Sulfur :
Reacts with Grignard reagents (e.g., RMgX) in THF to form thiolate intermediates, enabling S-alkylation or cross-coupling (e.g., Suzuki-Miyaura) .
Example :
-
Acid-Catalyzed Rearrangements :
Under HCl/MeOH, the thiazepane ring undergoes contraction to pyrrolidine derivatives via -sigmatropic shifts.
Furan/Thiophene Reactivity
-
Electrophilic Substitution :
Thiophene undergoes bromination (Br<sub>2</sub>/CHCl<sub>3</sub>) at the 5-position, while furan is preferentially nitrated (HNO<sub>3</sub>/AcOH). -
Oxidative Coupling :
FeCl<sub>3</sub> mediates dimerization of thiophene units, forming bi-thienyl structures.
Reductive Transformations
Catalytic hydrogenation selectively reduces the α,β-unsaturated system:
| Reducing Agent | Conditions | Product | Selectivity Notes |
|---|---|---|---|
| H<sub>2</sub>/Pd-C | EtOH, 25°C | Saturated ketone | Thiophene ring remains intact |
| NaBH<sub>4</sub> | MeOH, 0°C | Allylic alcohol | Partial reduction with 1,2-addition |
Photochemical and Thermal Behavior
-
[2+2] Photocycloaddition : UV irradiation in acetone forms cyclobutane derivatives via excited-state reactivity .
-
Thermal Decomposition : At >150°C, retro-ene fragmentation releases furan and thiophene volatiles.
Mechanistic Insights
-
Acid-Mediated Tautomerization : Protonation at the carbonyl oxygen stabilizes resonance structures, directing nucleophilic attack (e.g., methanol addition) .
-
Steric Effects : The thiazepane ring’s chair-like conformation shields the Re face of the propenone system, leading to diastereoselective additions .
Stability Under Reaction Conditions
| Condition | Stability Outcome | Practical Implications |
|---|---|---|
| Aqueous Acid (pH < 3) | Thiazepane ring hydrolysis | Avoid prolonged exposure |
| Strong Bases (NaOH) | Enolate formation | Useful for alkylation but degrades furan |
| Light/O<sub>2</sub> | Autoxidation of thiophene | Store under inert atmosphere |
Comparison with Similar Compounds
Electronic and Steric Effects
- Thiophene vs. The smaller size of thiophene (vs. phenyl) may reduce steric hindrance, improving binding pocket compatibility.
- Benzodioxol vs. Thiophene : The benzodioxol group in the third analogue provides two oxygen atoms, increasing polarity and hydrogen-bonding capacity, which could improve aqueous solubility but may reduce metabolic stability due to oxidative susceptibility .
Conformational Flexibility
The 1,4-thiazepane ring’s flexibility is conserved across all analogues, but substituent bulk influences overall conformation. For example, the planar benzodioxol group may restrict ring puckering more than thiophene or phenyl.
Implications for Drug Design
- Lipophilicity : Thiophene’s sulfur atom may increase logP values compared to phenyl or benzodioxol, favoring blood-brain barrier penetration.
- Metabolic Stability : Thiophene-containing compounds are prone to cytochrome P450-mediated oxidation, whereas benzodioxol’s electron-rich system may undergo demethylation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
